5-Amino-1-naphthol
Overview
Description
5-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the fifth position and a hydroxyl group at the first position on the naphthalene ring. This compound is known for its applications in dye synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-naphthol is the central cholinergic system . This system plays a crucial role in cognitive functions, and its dysfunction is associated with severe cognitive disorders .
Mode of Action
This compound interacts with its targets by inhibiting acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, thereby enhancing cognitive functions .
Biochemical Pathways
The compound affects the acetylcholine metabolic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced signal transmission across neurons, which is crucial for cognitive functions .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which enhances cognitive functions . In animal models, it has shown efficacy as a cognition enhancer, reversing amnesia and improving memory .
Biochemical Analysis
Biochemical Properties
5-Amino-1-naphthol is known to participate in biochemical reactions, particularly in the formation of azo dyes . The amino and hydroxyl groups present in the molecule can act as both a single donor and a single acceptor in hydrogen bonding
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that the compound can influence cell function. For instance, it has been used in proteomics research
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules
Dosage Effects in Animal Models
Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is involved in the formation of azo dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-1-naphthol can be synthesized through several methods. One common method involves the reduction of 5-nitro-1-naphthol. The reduction process typically uses reagents such as iron powder and hydrochloric acid, which convert the nitro group to an amino group.
Industrial Production Methods: In industrial settings, this compound is often produced by heating 1,5-dihydroxynaphthalene with sodium hydroxide at high temperatures (around 200-250°C). The reaction is completed by maintaining this temperature for several hours, followed by dilution and neutralization with hydrochloric acid to precipitate the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the amino and hydroxyl groups direct the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated naphthol derivatives.
Scientific Research Applications
5-Amino-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling component in the synthesis of azo dyes, where it reacts with diazonium salts to form colored compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of dyes and pigments, as well as in the manufacture of rubber chemicals and antioxidants
Comparison with Similar Compounds
- 1-Amino-5-hydroxynaphthalene
- 1-Naphthalenol, 5-amino-
- 5-Hydroxy-1-naphthylamine
Comparison: 5-Amino-1-naphthol is unique due to its specific positioning of the amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in electrophilic substitution and redox reactions, making it valuable in specific industrial and research applications .
Properties
IUPAC Name |
5-aminonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIBQNVRTVLOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134016-72-1, 63134-21-4 (hydrochloride) | |
Record name | Poly(5-amino-1-naphthol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134016-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Amino-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |
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DSSTOX Substance ID |
DTXSID1058894 | |
Record name | 1-Naphthalenol, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |
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Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-55-6 | |
Record name | 5-Amino-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Amino-1-naphthol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-naphthol | |
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Record name | 1-Naphthalenol, 5-amino- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Naphthalenol, 5-amino- | |
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Record name | 5-amino-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 5-Amino-1-naphthol | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG7EQ6HH6B | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 5-amino-1-naphthol is C10H9NO, and its molecular weight is 159.19 g/mol [].
ANone: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include Infrared (IR) spectroscopy [, , , ], Raman spectroscopy [, , ], X-ray photoelectron spectroscopy (XPS) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [].
ANone: this compound can be electropolymerized to form thin films, exhibiting redox behavior dependent on the surrounding media. In acidic aqueous solutions, proton exchange dominates the charge compensation process. Conversely, in acidic or neutral non-aqueous solutions, anion exchange is predominant [].
ANone: Yes, poly(this compound) (P5A1N) has shown promise in sensor development. For instance, it has been utilized as a selective membrane in nitric oxide (NO) sensors due to its ability to effectively reject various interfering species [, , ]. Furthermore, its incorporation into a bilayer configuration with overoxidized polypyrrole has been explored for cholesterol detection, demonstrating enhanced selectivity and sensitivity [].
ANone: Yes, this compound demonstrates compatibility with other materials. For example, it can be combined with reduced graphene oxide (RGO) to create a composite []. This composite exhibits covalent functionalization between RGO and P5A1N, as evidenced by changes in their respective IR and Raman spectra. This material has potential applications in supporting compounds like 1,4-phenylene diisothiocyanate (PDITC), a cross-linking agent used in biological applications.
ANone: While not directly involved in catalysis, this compound serves as a substrate for the enzyme 1-naphthol-2-hydroxylase (1-NH) [, ]. This enzyme, found in certain Pseudomonas species capable of degrading carbaryl (a pesticide), utilizes this compound with a relative activity of 54% compared to its preferred substrate, 1-naphthol. This enzymatic conversion contributes to the biodegradation pathway of carbaryl.
ANone: Yes, computational methods like ADC(2) and TD-DFT have been employed to investigate charge transfer in excited states of supramolecular complexes incorporating this compound as a donor molecule []. These studies provide valuable insights into the electronic properties and behavior of these complexes, potentially informing the design of novel materials with tailored properties.
ANone: Structural modifications to this compound can significantly impact its properties. For example, the position of the amino group on the naphthalene ring influences the formation of dimeric ions during laser desorption/ionization []. Moreover, introducing acyl substituents to the amino group alters the binding affinity of resulting phenoxypropanolamine and naphthyloxypropanolamine derivatives towards β-adrenergic receptors [].
ANone: Studies have shown that substituents on this compound affect its metal-ligand stability constants with metal ions like Cu(II), Cd(II), and Cr(III) []. For instance, the introduction of phenylthiocarbamido and p-chlorophenylthiocarbamido groups at the 5-position alters the proton-ligand and metal-ligand stability constants, highlighting the role of substituents in modulating the coordination behavior of these compounds.
ANone: Yes, incorporating this compound into specific polymer structures can improve stability. For example, synthesizing poly(urethane-amide)s using a this compound-derived diol chain extender has been shown to enhance thermal stability compared to traditional polyurethanes [].
ANone: this compound serves as a valuable building block in polymer chemistry. It can be reacted with various compounds to generate monomers for synthesizing diverse polymers, including poly(ester amide ester)s [], arylene sulfone ether polyimides and polyamides [], pyridine-based poly(ether imide)s [], and poly(urethane-amide)s []. These polymers often exhibit desirable properties such as high thermal stability and good solubility, making them suitable for various applications.
ANone: Yes, studies have shown that certain bacterial species can utilize substituted naphthalenesulfonates, including 5-amino-1-naphthalenesulfonic acid, as their sole sulfur source []. The bacteria cleave the sulfonate group, releasing this compound as a byproduct. This microbial desulfonation process highlights the biodegradability potential of this compound and its sulfonated derivatives in the environment.
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